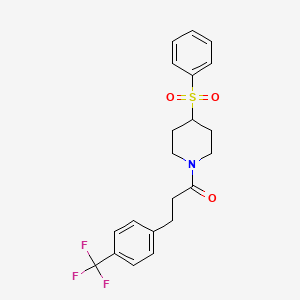

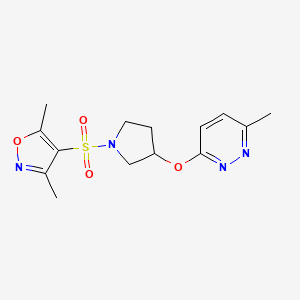

1-(4-(Phenylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(Phenylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has been widely used in scientific research. TFMPP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various drugs and neurotransmitters.

科学的研究の応用

Synthesis and Chemical Properties

Research on sulfonamides and related structures has demonstrated their utility in catalyzing cyclizations and forming complex polycyclic systems. Haskins and Knight (2002) explored sulfonamides as terminators of cationic cyclisations, showcasing the efficiency of these compounds in inducing cyclisation reactions to yield pyrrolidines and homopiperidines, highlighting their potential in synthetic organic chemistry Charlotte M. Haskins & D. Knight, 2002.

Stereochemical and Conformational Studies

Investigations into the stereodynamic behavior of trifluoromethylsulfonyl-substituted piperidines revealed insights into their conformational preferences. Shainyan et al. (2008) studied the stereodynamics of 1-(trifluoromethylsulfonyl)piperidine and related compounds, providing valuable information on their conformer ratios and the influence of CF3 group orientation, which is essential for understanding the chemical behavior and designing compounds with desired properties B. Shainyan et al., 2008.

Application in Glycoscience

The synthesis of glycosyl triflates using 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride demonstrates the application of sulfonamide derivatives in glycoscience. Crich and Smith (2001) highlighted a method for activating thioglycosides, showcasing the potential of these compounds in the synthesis of complex glycosides, indicating their relevance in drug development and biochemical research D. Crich & M. Smith, 2001.

Biological Activities

Research on 1,3,4-oxadiazole derivatives incorporating the piperidin-1-ylsulfonyl moiety has been conducted to explore their biological activities. Khalid et al. (2016) synthesized a series of compounds and evaluated their inhibitory activity against butyrylcholinesterase, showcasing the therapeutic potential of these derivatives in treating conditions like Alzheimer's disease H. Khalid et al., 2016.

Antimicrobial Properties

Vinaya et al. (2009) investigated the antimicrobial properties of benzhydryl-sulfonyl-piperidine derivatives against pathogens affecting tomatoes, indicating the potential agricultural applications of these compounds in combating plant diseases K. Vinaya et al., 2009.

特性

IUPAC Name |

1-[4-(benzenesulfonyl)piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO3S/c22-21(23,24)17-9-6-16(7-10-17)8-11-20(26)25-14-12-19(13-15-25)29(27,28)18-4-2-1-3-5-18/h1-7,9-10,19H,8,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOHKSVOFSRXGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Phenylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2737755.png)

![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)

![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)

![7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2737777.png)